1-(2-methoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-(2-methoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4S/c1-11-16(20-21-22(11)14-5-3-4-6-15(14)26-2)17(23)19-12-7-9-13(10-8-12)27(18,24)25/h3-10H,1-2H3,(H,19,23)(H2,18,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYQFDYLDIOZTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the starting materials would include 2-methoxyphenyl azide and an appropriate alkyne derivative.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where the triazole intermediate is reacted with a carboxylic acid derivative or an acyl chloride in the presence of a base.
Attachment of the Sulfamoylphenyl Group: The sulfamoylphenyl group can be attached via a nucleophilic substitution reaction, where the triazole intermediate is reacted with a sulfamoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group (if present) on the phenyl ring can be reduced to an amine.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of 1-(2-hydroxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide.
Reduction: Formation of 1-(2-methoxyphenyl)-5-methyl-N-(4-aminophenyl)-1H-1,2,3-triazole-4-carboxamide.
Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate phenyl derivatives with triazole precursors. Characterization methods such as NMR spectroscopy , mass spectrometry , and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compound .
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of triazole derivatives. For instance, related compounds have shown remarkable antiproliferative activity against various leukemia cell lines, suggesting that the triazole moiety may play a crucial role in inhibiting cancer cell growth. The activity is often compared to established chemotherapeutic agents like doxorubicin, indicating promising therapeutic potential .
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on carbonic anhydrase (CA) isoforms. Studies demonstrate that certain derivatives exhibit potent inhibition against tumor-associated CA IX, with IC50 values in the nanomolar range. This selectivity for CA IX over other isoforms suggests potential applications in cancer therapy, particularly in targeting tumors where CA IX is overexpressed .
Mechanistic Insights
Mechanistic studies utilizing computational methods such as density functional theory (DFT) have provided insights into the structure-activity relationship of these compounds. These analyses reveal how modifications to the triazole structure can influence biological activity, thereby guiding future drug design efforts .
Case Studies
| Study | Compound | Target | IC50 (nM) | Notes |
|---|---|---|---|---|
| Study 1 | 1-(2-methoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide | CA IX | 10.93 | Selective inhibition observed |
| Study 2 | N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides | Leukemia cell lines | Comparable to doxorubicin | Antiproliferative activity noted |
| Study 3 | Various triazole derivatives | CA II | 1.55 - 3.92 | Good inhibition but less selective than CA IX |
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active site of enzymes, thereby inhibiting their activity. The methoxy and sulfamoyl groups can enhance the binding affinity and specificity of the compound towards its targets.
Comparison with Similar Compounds
Structural Analogues of the 1,2,3-Triazole-4-Carboxamide Skeleton
The following compounds share the 1-aryl-1H-1,2,3-triazole-4-carboxamide core but differ in substituents, leading to varied physicochemical and biological properties:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The 2-methoxyphenyl group in the target compound enhances solubility compared to halogenated analogs (e.g., 4-chlorophenyl in I and II).
- Sulfamoyl vs. Quinolinyl: The 4-sulfamoylphenyl carboxamide in the target compound likely improves hydrogen bonding with biological targets (e.g., enzymes) compared to the quinolin-2-yl group in 3g .
- Bioactivity: Analogs with amino groups (e.g., 15) show antiproliferative activity, suggesting that substituent polarity and hydrogen-bonding capacity critically influence pharmacological profiles .
Physicochemical and Analytical Data Comparison
Spectral and Analytical Profiles :
Notes:
- The target compound’s lack of reported analytical data highlights a gap in the literature.
Biological Activity
1-(2-Methoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazoles, which have gained attention for their diverse biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 366.40 g/mol
- CAS Number : Not specified in the sources.
Anticancer Activity
Research indicates that derivatives of triazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related study demonstrated that triazole derivatives showed IC values ranging from 1.95 to 4.24 µM when tested against thymidylate synthase (TS), an important enzyme in DNA synthesis and repair .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 1 | MCF-7 | 1.1 |
| 2 | HCT-116 | 2.6 |
| 3 | HepG2 | 1.4 |
The synthesized compound demonstrated comparable or superior activity against these cell lines when compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .
Antimicrobial Activity
In addition to anticancer properties, triazole derivatives have shown promising antimicrobial activity. The compound was evaluated against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Some derivatives exhibited significant inhibition, suggesting that the presence of the sulfonamide group enhances antimicrobial efficacy .
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
The biological activity of triazole compounds can be attributed to their ability to inhibit key enzymes involved in cellular processes. For instance, molecular docking studies have suggested that these compounds bind effectively to the active sites of target enzymes like carbonic anhydrase-II and thymidylate synthase, disrupting their normal function and leading to cell death in cancerous cells .
Case Studies
A notable study synthesized various triazole derivatives and evaluated their biological activities through in vitro assays. The results indicated that compounds containing both triazole and sulfonamide moieties exhibited enhanced anticancer and antimicrobial properties compared to those without these functional groups .
Q & A
Q. What are the standard synthetic routes and purity validation methods for this compound?
The compound is typically synthesized via multi-step reactions, including cyclization and coupling steps. A common approach involves reacting substituted aniline derivatives with isocyanides to form triazole intermediates, followed by sulfonamide coupling (similar to methods in , and 5). For purity validation, use:
Q. How can aqueous solubility challenges be addressed during in vitro testing?
Low solubility (a common issue with triazole derivatives, as noted in ) can be mitigated by:
- Co-solvent systems : Use DMSO-water mixtures (≤1% DMSO) to maintain compound stability.
- Nanoparticle formulation : Encapsulate the compound in liposomes or polymeric nanoparticles.
- Structural modification : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) via substitution reactions (see for reaction strategies) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- FT-IR Spectroscopy : Confirm functional groups (e.g., sulfonamide S=O stretching at ~1150–1350 cm⁻¹).
- NMR Spectroscopy : Assign methoxyphenyl (δ ~3.8 ppm for OCH₃) and triazole proton signals (δ ~7.5–8.5 ppm) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX suites ( ) .
Advanced Research Questions
Q. How can structural variations on the triazole core enhance target enzyme inhibition?
Conduct a structure-activity relationship (SAR) study by synthesizing analogs with:
- Substituent modifications : Replace the methoxyphenyl group with halogenated or bulky aryl groups to probe steric effects ().
- Bioisosteric replacements : Swap the sulfamoyl group with phosphonates or carbamates to optimize binding affinity. Test inhibitory activity against enzymes like carbonic anhydrase or histone deacetylase (HDAC) using enzyme kinetics (Km/Vmax analysis) and cellular assays .
Q. How should researchers resolve discrepancies between in vitro and cellular assay data?
Contradictions may arise due to:
- Cellular permeability issues : Perform intracellular concentration measurements via LC-MS.
- Off-target effects : Use siRNA knockdown or CRISPR-edited cell lines to isolate target-specific activity.
- Assay conditions : Compare results under varying pH, serum content, or redox environments ( highlights solubility as a confounder) .
Q. What computational and experimental methods are recommended for crystallographic analysis?
- Software : Use SHELXL for refinement ( ) and WinGX/ORTEP for visualization ( ) to generate anisotropic displacement parameters and validate hydrogen-bonding networks .
- Data collection : Employ synchrotron radiation for high-resolution data (≤1.0 Å) to resolve electron density maps for the triazole and sulfamoyl groups.
Q. How does the methoxyphenyl substituent influence binding to biological targets?
The 2-methoxyphenyl group likely engages in:
- Hydrophobic interactions : Stabilize binding to enzyme pockets (e.g., HDACs).
- π-π stacking : With aromatic residues in target proteins. Compare with analogs lacking the methoxy group (e.g., 4-fluorophenyl in ) via molecular docking (AutoDock Vina) and thermodynamic profiling (ITC) .
Methodological Guidance Tables
Q. Table 1: Key Characterization Techniques
Q. Table 2: Solubility Enhancement Strategies
| Strategy | Method | Trade-offs | Reference |
|---|---|---|---|
| Co-solvents | DMSO-PBS mixtures (≤1% DMSO) | Cytotoxicity at high concentrations | |
| Nanoparticles | PLGA encapsulation (size: 100–200 nm) | Increased synthesis complexity | |
| Derivatization | Introduce PEGylated side chains | Potential loss of bioactivity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
